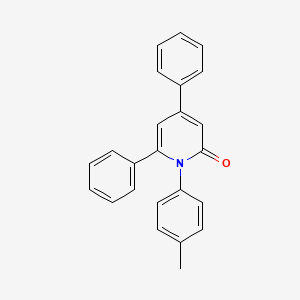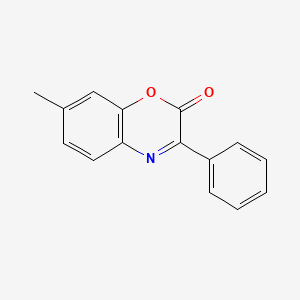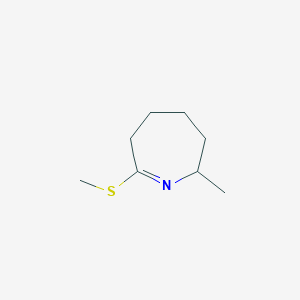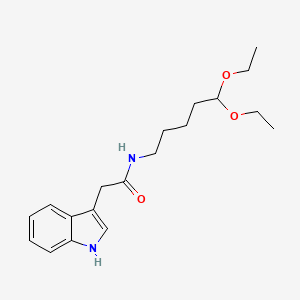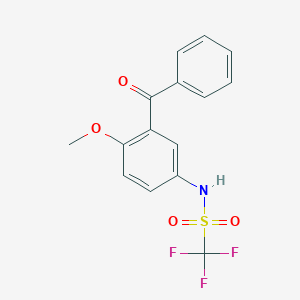
N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the benzoyl and methoxyphenyl intermediates, followed by their reaction with trifluoromethanesulfonamide under specific conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonamide group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide can be compared with other similar compounds such as:
- N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonate
- N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonyl chloride
These compounds share similar structural features but differ in their functional groups, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific combination of benzoyl, methoxyphenyl, and trifluoromethanesulfonamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62261-71-6 |
|---|---|
Molecular Formula |
C15H12F3NO4S |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-(3-benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C15H12F3NO4S/c1-23-13-8-7-11(19-24(21,22)15(16,17)18)9-12(13)14(20)10-5-3-2-4-6-10/h2-9,19H,1H3 |
InChI Key |
FTZPCNQBJXFCST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Ethylhexyl)sulfamoyl]propanoic acid](/img/structure/B14543458.png)
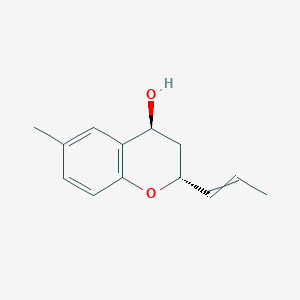
![6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14543464.png)
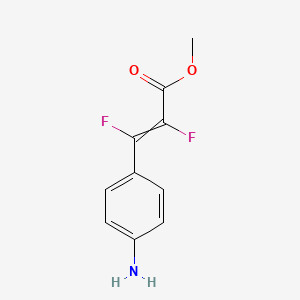
![N-{3-[2-(3-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B14543468.png)
![{2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B14543474.png)
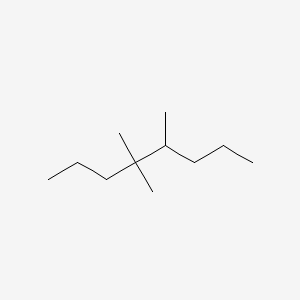
![2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14543478.png)
![2-[(3,4,5-Trimethoxyphenyl)methyl]pyridine](/img/structure/B14543480.png)
